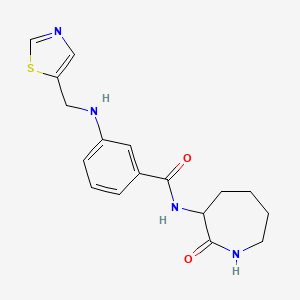![molecular formula C12H15ClN2O4S B7092342 2-[(4-chlorophenyl)sulfonylamino]-N-cyclopropyl-3-hydroxypropanamide](/img/structure/B7092342.png)
2-[(4-chlorophenyl)sulfonylamino]-N-cyclopropyl-3-hydroxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorophenyl)sulfonylamino]-N-cyclopropyl-3-hydroxypropanamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonamide group, a cyclopropyl group, and a hydroxypropanamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-chlorophenyl)sulfonylamino]-N-cyclopropyl-3-hydroxypropanamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-cyclopropyl-3-hydroxypropanamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or sodium thiolate in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-chlorophenyl)sulfonylamino]-N-cyclopropyl-3-hydroxypropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfonylamino]-N-cyclopropyl-3-hydroxypropanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopropyl group may enhance the binding affinity and specificity of the compound towards its target. The hydroxypropanamide moiety can participate in additional interactions, stabilizing the compound within the binding pocket.
Comparison with Similar Compounds
- 2-[(4-chlorophenyl)sulfonylamino]-N-cyclopropyl-3-hydroxybutanamide
- 2-[(4-chlorophenyl)sulfonylamino]-N-cyclopropyl-3-hydroxyhexanamide
Comparison: Compared to its analogs, 2-[(4-chlorophenyl)sulfonylamino]-N-cyclopropyl-3-hydroxypropanamide exhibits unique properties due to the specific arrangement of its functional groups. The presence of the cyclopropyl group provides rigidity to the molecule, potentially enhancing its binding affinity and selectivity. The hydroxypropanamide moiety offers additional sites for interaction, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-cyclopropyl-3-hydroxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4S/c13-8-1-5-10(6-2-8)20(18,19)15-11(7-16)12(17)14-9-3-4-9/h1-2,5-6,9,11,15-16H,3-4,7H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESABJTXLCRTJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(CO)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B7092280.png)
![[6-(Difluoromethyl)pyrimidin-4-yl]-(2-methyl-4-phenylpiperazin-1-yl)methanone](/img/structure/B7092287.png)
![ethyl (3R)-1-[6-(difluoromethyl)pyrimidine-4-carbonyl]piperidine-3-carboxylate](/img/structure/B7092292.png)
![4-[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]-N-(1-hydroxypropan-2-yl)benzenesulfonamide](/img/structure/B7092295.png)
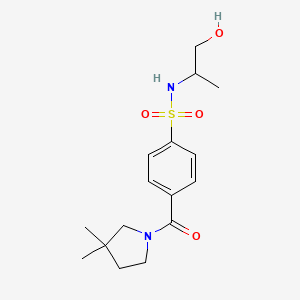
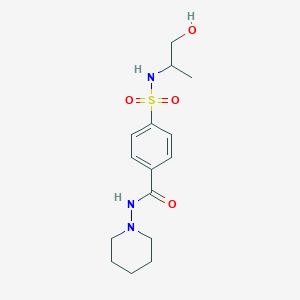
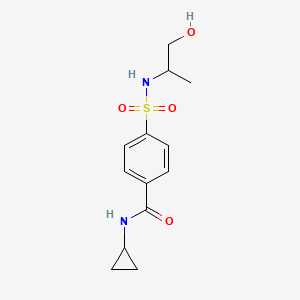
![(3,5-dimethyl-4H-1,2-oxazol-5-yl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7092316.png)
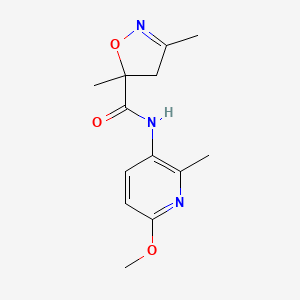
![2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-(3-methylbut-2-enyl)propanamide](/img/structure/B7092329.png)
![2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-propan-2-yloxypropanamide](/img/structure/B7092335.png)
![2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-(1-methylcyclobutyl)propanamide](/img/structure/B7092356.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(1S)-2,2-dimethylcyclopropyl]-3-hydroxypropanamide](/img/structure/B7092364.png)
